Synthesis and characterization of 2-methoxy-9H-xanthen-9-one
Synthesis and characterization of 2-methoxy-9H-xanthen-9-one
The user wants a comprehensive technical guide on the synthesis and characterization of 2-methoxy-9H-xanthen-9-one.
Mental Sandbox Simulation:
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Revised Structure (Closer to the plan):
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Abstract/Executive Summary: A brief overview for busy professionals.
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1. Introduction: What is this molecule? Why is it important? Mention its role as a scaffold in medicinal chemistry.
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2. Synthetic Strategies: This is a key part. I should discuss different ways to make it, not just one. The search results point to a few main routes:
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Intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid precursor. This seems to be the most common and direct method.[1][2]
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Ullmann condensation to form the diaryl ether, followed by cyclization.[3][4]
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Condensation of a salicylic acid with a phenol derivative (Grover, Shah, and Shah reaction).[5][6][7]
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Newer methods like aryne coupling.[8] I'll choose the intramolecular Friedel-Crafts acylation of 2-(4-methoxyphenoxy)benzoic acid as the primary, detailed protocol because it's a classic, reliable method that allows for a good explanation of the mechanism.
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Mechanism Explanation: For the Friedel-Crafts acylation, I need to explain the role of the strong acid (like sulfuric acid or polyphosphoric acid - PPA). The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich methoxy-substituted ring in an electrophilic aromatic substitution (EAS) reaction to close the central pyrone ring.[9][10] I'll create a Graphviz diagram for this.
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Experimental Protocol Section: This needs to be very detailed. "As a Senior Application Scientist," I should include practical tips.
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Synthesis of the Precursor: 2-(4-methoxyphenoxy)benzoic acid. This is typically made via an Ullmann condensation between 2-chlorobenzoic acid and 4-methoxyphenol.[3][4] I'll detail this first step.
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Cyclization to 2-methoxy-9H-xanthen-9-one: The intramolecular Friedel-Crafts acylation step. I'll specify reagents (e.g., concentrated H₂SO₄), temperature, reaction time, and workup procedure (e.g., pouring onto ice).
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Purification: The search results mention column chromatography and recrystallization as common methods.[11][12] I'll provide a general protocol for recrystallization, suggesting suitable solvents.
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Characterization Section: This is where I demonstrate "Trustworthiness". I need to present the expected data.
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I found a source with ¹H and ¹³C NMR data for 2-methoxy-9H-xanthen-9-one.[13] I will use this to create a detailed table and interpret the spectrum.
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¹H NMR: I'll explain the expected signals: the singlet for the methoxy group (~3.9 ppm), and the aromatic protons appearing as doublets, triplets, and multiplets in the ~7-8.5 ppm region. I'll assign the protons based on their expected chemical shifts and coupling patterns.
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¹³C NMR: I'll list the key chemical shifts: the carbonyl carbon (~177 ppm), the methoxy carbon (~56 ppm), and the various aromatic carbons.
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IR Spectroscopy: I'll predict the key peaks: the strong C=O stretch for the ketone (~1650 cm⁻¹) and C-O stretches for the ether and methoxy groups.
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Mass Spectrometry: I'll state the expected molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₀O₃ (226.23 g/mol ).
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Melting Point: I'll find a reported melting point to include as a physical characteristic.
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Visualizations:
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Graphviz Diagram 1 (Workflow): A simple flowchart: (2-chlorobenzoic acid + 4-methoxyphenol) -> Ullmann Condensation -> (2-(4-methoxyphenoxy)benzoic acid) -> Intramolecular Friedel-Crafts Acylation -> (2-methoxy-9H-xanthen-9-one).
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Graphviz Diagram 2 (Mechanism): A more detailed diagram showing the formation of the acylium ion and the subsequent electrophilic attack and ring closure.
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Tables: I'll use markdown tables for the NMR data and a summary of reaction conditions.
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Citations and References: This is a critical requirement. I'll be meticulous in citing every factual claim and experimental detail. I have gathered several good sources from the search results. I will format them correctly at the end.
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Review and Refine: I will read through the entire document to ensure it flows logically, the tone is appropriate for the audience (authoritative, expert), and all technical details are accurate. I'll double-check the Graphviz DOT scripts for syntax and adherence to the specified color and contrast rules. The narrative must explain the "why" behind each step, fulfilling the "Expertise & Experience" pillar. For example, explaining why PPA or H₂SO₄ is used as the cyclizing agent (strong dehydrating acid that facilitates acylium ion formation).
This structured approach ensures all parts of the complex prompt are addressed, resulting in a high-quality, in-depth technical guide that meets the user's specific requirements.An In-Depth Technical Guide to the Synthesis and Characterization of 2-methoxy-9H-xanthen-9-one
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxy-9H-xanthen-9-one, a key heterocyclic scaffold in medicinal chemistry and materials science. The xanthone core is present in numerous biologically active natural products, and synthetic derivatives are widely explored for therapeutic applications. This document details a reliable and well-established synthetic route involving an Ullmann condensation followed by an acid-catalyzed intramolecular cyclization. We provide an in-depth explanation of the underlying reaction mechanisms, a step-by-step experimental protocol, and a full characterization data analysis. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.
Introduction and Strategic Importance
The 9H-xanthen-9-one, or xanthone, scaffold is a privileged heterocyclic structure found in a variety of natural products that exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][13] The specific substitution pattern on the dibenzo-γ-pyrone framework is crucial for modulating biological activity.[14]
2-methoxy-9H-xanthen-9-one serves as a vital synthetic intermediate and a molecular platform for generating novel derivatives. The methoxy group (–OCH₃) is a common feature in pharmaceuticals, often introduced to improve physicochemical properties, metabolic stability, and target binding affinity.[15] A robust and well-characterized synthetic pathway to this compound is therefore of high value to the scientific community.
This guide focuses on a classical and highly effective two-step approach:
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Formation of a Diaryl Ether Precursor: Synthesis of 2-(4-methoxyphenoxy)benzoic acid via a copper-catalyzed Ullmann condensation.
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Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation (cyclodehydration) to form the tricyclic xanthone core.[2]
This route is chosen for its reliability, scalability, and the clarity of its underlying chemical principles.
Synthetic Methodology and Mechanistic Insights
The overall synthetic strategy is a convergent process that first constructs a key diaryl ether intermediate, which is then cyclized to yield the final tricyclic product.
Caption: Overall Synthetic Workflow for 2-methoxy-9H-xanthen-9-one.
Step 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-promoted cross-coupling reaction used to form carbon-heteroatom bonds, in this case, a C-O bond to create the diaryl ether linkage.[4] The reaction couples an aryl halide (2-chlorobenzoic acid) with a phenol (4-methoxyphenol).
Causality and Expertise:
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Catalyst: Copper, typically as Cu(I) or Cu(II) salts or copper powder, is essential. It facilitates the coupling by coordinating to the reactants.[16] While traditional Ullmann reactions required harsh conditions, modern protocols with soluble copper catalysts and ligands have improved efficiency.[4]
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Base: A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This is the active nucleophile that displaces the halide on the other aromatic ring.
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Solvent and Temperature: The reaction typically requires high-boiling polar aprotic solvents like DMF or NMP and elevated temperatures (often >150 °C) to overcome the high activation energy of coupling an electron-deficient aryl halide with the phenoxide.[4]
Step 2: Intramolecular Friedel-Crafts Acylation
This critical ring-closing step is an electrophilic aromatic substitution reaction.[10] The 2-phenoxybenzoic acid precursor is treated with a strong, dehydrating acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[17]
Mechanism Deep Dive:
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Electrophile Generation: The strong acid protonates the carboxylic acid group of the diaryl ether intermediate.
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Formation of Acylium Ion: The protonated carboxylic acid readily loses a molecule of water to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). This is the key electrophile.[9]
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Electrophilic Attack: The electron-rich aromatic ring derived from the 4-methoxyphenol acts as the nucleophile. The methoxy group is an ortho-, para-director, and the ortho position attacks the acylium ion.
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Rearomatization: The resulting intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, completing the cyclization and forming the stable tricyclic xanthone structure.
Caption: Mechanism of Acid-Catalyzed Intramolecular Cyclization.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of 2-(4-methoxyphenoxy)benzoic acid (Precursor)
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 4-methoxyphenol (1.1 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
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Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent.
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Reaction: Heat the mixture to reflux (approx. 150-160 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
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Acidification: Acidify the aqueous mixture with concentrated HCl until the pH is ~2. A precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Synthesis of 2-methoxy-9H-xanthen-9-one (Final Product)
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Reagent Setup: Place the dried 2-(4-methoxyphenoxy)benzoic acid (1.0 eq) in a round-bottom flask.
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Acid Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~10 eq by volume) with stirring. The mixture will warm up and the solid will dissolve.
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Reaction: Heat the mixture in a water bath at 80-90 °C for 2-3 hours. The solution will typically develop a deep color.
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Work-up: After cooling to room temperature, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate will form.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash extensively with water until the filtrate is neutral. The crude product is then dried. Final purification is achieved by recrystallization from glacial acetic acid or ethanol to yield a white or off-white solid.[11]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-methoxy-9H-xanthen-9-one.
Physical Properties
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Appearance: White to off-white crystalline solid.
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Molecular Formula: C₁₄H₁₀O₃
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Molecular Weight: 226.23 g/mol
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Melting Point: The expected melting point would be determined experimentally and compared to literature values.
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on published literature.[13]
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.35 | dd | 8.0, 1.6 | 1H | H-8 |
| 7.76 - 7.67 | m | - | 2H | H-1, H-6 |
| 7.52 - 7.29 | m | - | 4H | H-3, H-4, H-5, H-7 |
| 3.92 | s | - | 3H | -OCH₃ |
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Expert Interpretation: The ¹H NMR spectrum is highly characteristic. The singlet at 3.92 ppm clearly indicates the three protons of the methoxy group. The downfield signal at 8.35 ppm is assigned to the H-8 proton, which is deshielded by the anisotropic effect of the adjacent carbonyl group. The remaining aromatic protons appear in the expected region between 7.29 and 7.76 ppm.
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 177.2 | C-9 (C=O) |
| 156.2 | C-4a |
| 156.1 | C-2 |
| 151.1 | C-10a |
| 134.7 | C-6 |
| 126.8 | C-8 |
| 125.0 | C-4 |
| 123.8 | C-5 |
| 122.2 | C-8a |
| 121.4 | C-1 |
| 119.5 | C-3 |
| 118.1 | C-7 |
| 105.9 | C-9a |
| 56.1 | -OCH₃ |
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Expert Interpretation: The ¹³C NMR spectrum confirms the carbon framework. The carbonyl carbon (C-9) signal appears far downfield at 177.2 ppm, as expected. The signal at 56.1 ppm corresponds to the methoxy carbon. The remaining 12 signals in the aromatic region (105-157 ppm) account for all the aromatic carbons in the xanthone core.
Infrared (IR) Spectroscopy
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Key Absorptions (cm⁻¹):
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~1650-1660 cm⁻¹: Strong, sharp absorption corresponding to the C=O (ketone) stretching vibration.
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~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.
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~1280, 1030 cm⁻¹: C-O stretching vibrations for the aryl ether and methoxy groups.
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Mass Spectrometry (MS)
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Expected M⁺ Peak: An Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z = 226 or 227, respectively, confirming the molecular weight of the compound.
Applications in Research and Development
2-methoxy-9H-xanthen-9-one is not merely a synthetic target but a valuable starting point for further chemical exploration. Its scaffold can be functionalized through various reactions, such as:
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Demethylation: To yield the corresponding 2-hydroxyxanthone, a common natural product motif.
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Electrophilic Substitution: Nitration, halogenation, or Friedel-Crafts reactions on the electron-rich rings.
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Nucleophilic Substitution: If activated, the methoxy group could potentially be displaced.
These modifications allow for the creation of libraries of novel xanthone derivatives for screening in drug discovery programs, particularly in the fields of oncology and infectious diseases.[12][14]
References
- Benchchem Technical Support Center.
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Larock, R. C., & Dong, X. (2009). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. NIH Public Access. [Link]
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Pinto, M. M. M., & Sousa, M. E. (2014). Recent advances in the synthesis of xanthones and azaxanthones. University of Porto Repository. [Link]
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Teow, S.-Y., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. [Link]
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Cambié, D., et al. (2018). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. NIH Public Access. [Link]
- Wang, L., et al. (2015). Methodology for the synthesis of xanthones.
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Fernandes, C., et al. (2022). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]
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Quispe, C., et al. (2022). Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. NIH Public Access. [Link]
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ResearchGate. Routes to Xanthones: An Update on the Synthetic Approaches. [Link]
- Benchchem Application Notes.
-
Irie, H., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES, Vol. 87, No. 12. [Link]
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Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry. [Link]
-
ResearchGate. The role of the methoxy group in approved drugs. [Link]
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Gardner, P. D. (1954). A Study of the Rates of Cyclization of Some o-Benzoylbenzoic Acids and of o-Phenoxybenzoic Acid in Polyphosphoric Acid. Journal of the American Chemical Society. [Link]
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